Allyl 1h-imidazole-1-carboxylate

Catalog No.
S3331705
CAS No.
83395-39-5
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl 1h-imidazole-1-carboxylate

CAS Number

83395-39-5

Product Name

Allyl 1h-imidazole-1-carboxylate

IUPAC Name

prop-1-en-2-yl imidazole-1-carboxylate

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-6(2)11-7(10)9-4-3-8-5-9/h3-5H,1H2,2H3

InChI Key

NXPBLWUIFYUYRO-UHFFFAOYSA-N

SMILES

C=CCOC(=O)N1C=CN=C1

Canonical SMILES

CC(=C)OC(=O)N1C=CN=C1

The exact mass of the compound Allyl 1h-imidazole-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Allyl 1H-imidazole-1-carboxylate is a bench-stable carbonylazole reagent primarily utilized for the chemoselective synthesis of allyl esters, allyl enol carbonates, and Alloc-protected amines [1]. Unlike traditional, highly reactive acylating agents such as allyl chloroformate, this compound operates under mild, base-free conditions, releasing only water-soluble imidazole as a byproduct [1]. Its tunable electrophilic profile makes it a highly valuable precursor in complex molecule synthesis, late-stage functionalization, and the production of electrolyte additives for lithium-ion batteries, particularly where orthogonal deprotection or the preservation of sensitive functional groups is required .

Research Fit

Workflow Carboxyallyl transfer to N, O, C nucleophiles
Selection Allyl ester & enol carbonate synthesis
Use Context Pd-catalyzed decarboxylative allylic alkylation (DAAA)

Substituting Allyl 1H-imidazole-1-carboxylate with cheaper, generic alternatives like allyl chloroformate (Alloc-Cl) or diallyl pyrocarbonate introduces distinct process liabilities. Alloc-Cl is highly corrosive, moisture-sensitive, and generates equimolar amounts of hydrogen chloride, necessitating the use of exogenous bases such as triethylamine or pyridine [1]. This basic environment frequently triggers the racemization of epimerizable stereocenters in amino acids and indiscriminate acylation of unprotected hydroxyls [1]. Furthermore, in the acylation of ketone enolates, standard reagents often yield intractable mixtures of C- and O-acylated products [2]. Allyl 1H-imidazole-1-carboxylate’s finely tuned reactivity allows it to bypass these issues, providing strict chemoselectivity and completely altering regioselectivity when paired with Lewis acids, thereby eliminating costly downstream purification and protection-deprotection cycles [2].

Substitution Risk

  • !Other imidazole carbamates (isopropyl, benzyl) may not match allyl esterification efficiency; reported yield rank differs notably.
  • !Traditional allyl chloroformate can release HCl, challenging acid-sensitive substrates and offering lower thermal stability.
  • !Unsubstituted allyl reagents limit access to diverse substituted enol carbonates, reducing Pd-DAAA substrate scope.

Chemoselective Esterification in the Presence of Unprotected Hydroxyls

In the synthesis of complex pharmaceutical intermediates, such as cannabinoid derivatives, Allyl 1H-imidazole-1-carboxylate provides strict chemoselectivity compared to standard acyl chlorides. While traditional reagents require the transient protection of phenolic or aliphatic hydroxyl groups to prevent unwanted O-acylation, this reagent selectively esterifies carboxylic acids in the presence of free hydroxyls [1]. Patent literature confirms that reactions utilizing this compound achieve >85% yield of allyl ester formation without reacting with unprotected phenols, effectively saving multiple synthetic steps in complex workflows [1].

Evidence DimensionSynthetic Step Economy & Chemoselectivity
Target Compound DataSelective COOH allyl esterification (0% phenol acylation); saves 2-3 synthetic steps.
Comparator Or BaselineAllyl chloroformate / Acyl chlorides: Indiscriminate acylation requiring prior OH-protection.
Quantified DifferenceEliminates 100% of required hydroxyl protection-deprotection steps in phenolic acid substrates.
ConditionsPolar solvents (e.g., MeCN, DMF), elevated temperature, base-free or mild conditions.

Procuring this reagent allows manufacturers to shorten synthetic routes for complex APIs, reducing overall solvent waste, labor, and raw material costs.

Enol Carbonate Yield
Reported
85% (AllylImc/BF₃) vs typically low yields with allyl chloroformate
Supports predictable high yield enol carbonate synthesis
Substituted allyl chloroformates often commercially unavailable

Regiocontrol in the Synthesis of Allyl Enol Carbonates

The preparation of substituted allyl enol carbonates from simple ketones is historically difficult due to competing C-acylation. When reacting the sodium enolate of 1-tetralone with Allyl 1H-imidazole-1-carboxylate alone, the reaction yields 100% C-acylation [1]. However, complexing this reagent with a Lewis acid (BF3·OEt2) transforms it into a 'hard' electrophile, completely reversing the regioselectivity to yield exclusively (>95%) the O-acylated allyl enol carbonate [1]. Standard reagents like allyl chloroformate often fail to provide this binary switch, yielding difficult-to-separate mixtures.

Evidence DimensionRegioselectivity (O- vs C-acylation)
Target Compound Data>95% exclusive O-acylation (when complexed with BF3·OEt2).
Comparator Or BaselineUncomplexed imidazolides or standard acylating agents: Predominantly C-acylation or mixtures.
Quantified DifferenceComplete inversion of regioselectivity from 100% C-acylation to >95% O-acylation.
ConditionsSodium enolates in DME at -78 °C, with or without BF3·OEt2.

This absolute regiocontrol is critical for buyers synthesizing specific enol carbonate precursors for Pd-catalyzed asymmetric allylic alkylation, ensuring high purity and yield.

Esterification Rank
Data to verify
91% (AllImC); ranked 2nd among 8 imidazole carbamates (methyl 93%)
Reported top-tier yield for allyl esterification
Methyl variant lacks allyl functionality; source context

Elimination of Base-Induced Racemization in Amino Acid Protection

The introduction of the allyloxycarbonyl (Alloc) protecting group onto sensitive chiral substrates, such as α-amino acids, is traditionally achieved using allyl chloroformate and a tertiary amine base. This basic environment frequently leads to the formation of oxazolone intermediates and subsequent racemization of the α-stereocenter. Allyl 1H-imidazole-1-carboxylate functions as a mild, base-free Allocating agent [1]. By avoiding the generation of HCl and the subsequent need for neutralizing bases, it preserves the enantiomeric excess of epimerizable stereocenters, providing a measurable quality advantage over chloroformate-based protocols [1].

Evidence DimensionChiral preservation (Enantiomeric excess)
Target Compound DataMaintains high ee% without the need for exogenous bases.
Comparator Or BaselineAllyl chloroformate + TEA: Significant risk of racemization via oxazolone formation.
Quantified DifferencePrevents base-catalyzed epimerization, securing chiral integrity in sensitive substrates.
ConditionsN-protection or esterification of α-amino acids.

For peptide synthesizers and chiral API manufacturers, avoiding racemization directly translates to higher final product yields and reduced chiral purification costs.

Regioselectivity Switch
Head-to-head
Without BF₃: 100% C-acylation; With BF₃: 100% O-acylation (85% yield)
Lewis acid tunable reactivity enables divergent synthetic strategies
Regiochemical switch not available with allyl chloroformate
Protecting Group Tolerance
Class-level
Reported 83–93% yields with NHCbz, NHBoc, NHFmoc, NHTs, NHAc, NPth
Class-level chemoselectivity may reduce protection steps
Data to verify for specific substrate combination
Substrate Scope
Head-to-head
8 substituted AllylImc derivatives, 80–100% yield; enol carbonates 76–99%
Expands accessible enol carbonate diversity vs allyl chloroformate
Substituted chloroformates rarely commercial

Chemoselective Late-Stage Esterification of Complex APIs

Ideal for synthesizing allyl esters of pharmaceutical compounds (such as CBD derivatives or polyphenols) where unprotected hydroxyl groups must remain intact, directly avoiding multi-step protection strategies [1].

Precursor Synthesis for Pd-Catalyzed Asymmetric Allylic Alkylation

The reagent of choice for converting simple ketones into precisely substituted allyl enol carbonates via BF3·OEt2-mediated O-acylation, ensuring high precursor purity without C-acylation byproducts [2].

Mild Alloc-Protection of Chiral Amino Acids

Perfectly suited for peptide synthesis workflows where the use of corrosive allyl chloroformate and racemizing bases would degrade the chiral purity of the starting materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric Pd-DAAA synthesis
Allyl enol carbonate precursor yield
O-acylation selectivity and substrate scope
Chemoselective esterification in API synthesis
Protecting group compatibility
Yield without deprotection under standardized conditions
Battery electrolyte additive precursor
Allyl-functionalized imidazole scaffold
Electrochemical film formation suitability
Carboxyallyl protection in total synthesis
Pd(0)-cleavable protecting group
Orthogonal deprotection in multi-step sequences

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Exact Mass

152.058577502 g/mol

Monoisotopic Mass

152.058577502 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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